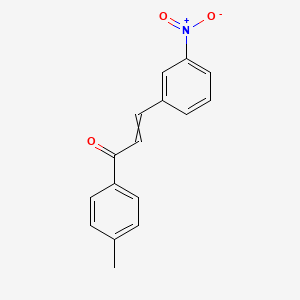

1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(11-13)17(19)20/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCDUQWVNMXCOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-methylphenyl)-3-(3-aminophenyl)prop-2-en-1-one.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Epoxides or other oxidized derivatives.

Reduction: 1-(4-methylphenyl)-3-(3-aminophenyl)prop-2-en-1-one.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one serves as a starting material for the synthesis of more complex organic molecules. It is utilized as a reagent in various organic synthesis reactions due to its unique chemical properties.

Research has indicated that this compound exhibits significant biological activities , including:

-

Antimicrobial Properties : It has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity:

Microbial Strain MIC (mg/mL) Staphylococcus aureus 0.025 Escherichia coli 0.020 Bacillus subtilis 0.030 - Anti-inflammatory and Anticancer Properties : Studies suggest potential therapeutic applications in treating inflammation and cancer by inducing apoptosis in cancer cells through modulation of signaling pathways .

Nonlinear Optical Applications

The compound has been investigated for its nonlinear optical properties , making it suitable for applications in optoelectronic devices. Experimental studies have shown that single crystals of this compound exhibit excellent transparency and specific photoluminescence characteristics, confirming their potential use in green organic light-emitting diodes (OLEDs) .

Key Optical Properties

| Property | Value |

|---|---|

| Third-order nonlinear optical susceptibility | esu |

| Second-order hyperpolarizability | esu |

| Nonlinear refractive index | cm²/W |

| Limiting threshold | mJ/cm² |

These properties indicate that the compound can be effectively used in devices requiring nonlinear optical responses, such as sensors and modulators.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and the α,β-unsaturated carbonyl system can facilitate interactions with nucleophiles or electrophiles, leading to various biochemical pathways and responses.

Comparison with Similar Compounds

Key Compounds for Comparison :

Findings :

Dipole Moments and NLO Responses: The target compound (Comp. 1) exhibits a dipole moment of 6.23 Debye and a first hyperpolarizability (β) of 12.8 × 10⁻³⁰ esu, while Comp. 2 (with a dimethylamino group) shows a higher β value (18.4 × 10⁻³⁰ esu) due to stronger electron-donating effects . The 4-fluoro analog () likely has reduced ICT compared to the target compound, as fluorine’s electronegativity diminishes electron density on the aromatic ring.

Solvatochromic Behavior: The target compound’s absorption maxima (λₐᵦₛ) shift bathochromically in polar solvents, a trend shared with Comp. 2. However, Comp. 2 displays more pronounced solvatochromism due to its stronger donor-acceptor pairing .

| Compound | Dipole Moment (Debye) | β (×10⁻³⁰ esu) | λₐᵦₛ (nm, in ethanol) |

|---|---|---|---|

| Target Compound (Comp. 1) | 6.23 | 12.8 | 378 |

| Comp. 2 (Dimethylamino) | 7.45 | 18.4 | 415 |

| 1-(4-Fluorophenyl)-3-(3-nitrophenyl) | N/A | N/A | ~365 (estimated) |

Key Compounds for Comparison :

Findings :

Antibacterial Activity :

- The trimethoxy-hydroxy chalcone () showed moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), while the target compound’s activity remains unreported. The hydroxyl and methoxy groups in may enhance membrane permeability .

Antimalarial and Antitumor Activity: Compound 7c (), bearing a chloroquinoline-indole hybrid, exhibited 94.99% yield and potent antimalarial activity (IC₅₀ < 1 µM), attributed to the nitro group’s role in target binding . The desmosdumotin C derivative () demonstrated cytotoxicity against HepG2 cells (IC₅₀ = 8.2 µM), suggesting that chloro and methoxy substituents synergize with the nitro group for antitumor effects .

Structural Modifications and Reactivity

Key Compounds for Comparison :

Findings :

Nitro Position Effects: The target compound’s 3-nitro group creates meta-substitution effects, whereas the 4-nitro isomer () exhibits stronger ICT due to para-substitution’s symmetry. This difference impacts UV-Vis absorption and redox potentials .

Heterocyclic Incorporation :

- The pyrrole-containing chalcone () shows altered solubility and coordination properties, making it suitable for metal complexation studies, unlike the target compound .

Biological Activity

1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The chemical formula for 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is . The compound features two aromatic rings connected by an α,β-unsaturated carbonyl system, characteristic of chalcones. The presence of the methyl and nitro groups significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that chalcone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can outperform traditional antibiotics against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 µg/mL . The mechanism behind this activity often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Chalcones have also been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Anticancer Properties

The anticancer potential of 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been a focal point in various studies. Research suggests that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, studies have demonstrated that chalcone derivatives can enhance caspase activity and induce morphological changes indicative of apoptosis in breast cancer cell lines such as MDA-MB-231 .

The biological activities of 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased caspase-3 activity.

- Cell Cycle Arrest : It has been shown to affect cell cycle progression, particularly in cancer cells, leading to growth inhibition.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing lysis and death of microbial cells.

Comparative Analysis

To better understand the unique properties of 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one | Lacks nitro group | Moderate antimicrobial activity |

| 1-(4-Methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Nitro group at different position | Enhanced anticancer properties |

| 1-(4-Methylphenyl)-3-(3-aminophenyl)prop-2-en-1-one | Nitro reduced to amino | Altered reactivity; potential for different biological activities |

Case Studies

Several case studies highlight the efficacy of chalcone derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of chalcone derivatives showed potent activity against various bacterial strains, with some compounds achieving MIC values lower than those of conventional antibiotics .

- Cancer Cell Studies : In vitro studies on breast cancer cells showed that specific chalcone derivatives could reduce cell viability significantly at micromolar concentrations, suggesting their potential as therapeutic agents against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.